methyl 2-bromo-3-ethoxy-3-methylbutanoate
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Overview
Description
Methyl 2-bromo-3-ethoxy-3-methylbutanoate is an organic compound with the molecular formula C8H15BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-ethoxy-3-methylbutanoate can be synthesized through a multi-step process involving the bromination of a precursor compound. The typical synthetic route involves the esterification of 2-bromo-3-ethoxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-ethoxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under suitable conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-bromo-3-ethoxy-3-methylbutanoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-ethoxy-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can be reduced to an alcohol. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-methylbutanoate: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethyl 2-bromo-3-ethoxy-3-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-ethoxy-3-methylbutanoate: Contains a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
Uniqueness
Methyl 2-bromo-3-ethoxy-3-methylbutanoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2703775-18-0 |
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Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
methyl 2-bromo-3-ethoxy-3-methylbutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3 |
InChI Key |
GYZXVGCZIJAWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C(C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
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